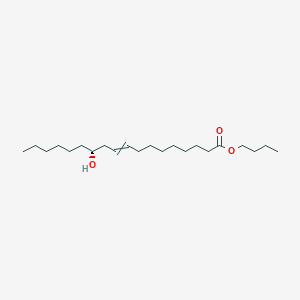

蓖麻油丁酯

描述

科学研究应用

Butyl ricinoleate has a wide range of applications in scientific research, including:

作用机制

Target of Action

Butyl ricinoleate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used as a biochemical reagent in life science research

Biochemical Pathways

As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .

Result of Action

As a biochemical reagent, its effects would likely depend on the specific context of the research .

Action Environment

As a biochemical reagent, its performance may be influenced by factors such as temperature, pH, and the presence of other substances .

准备方法

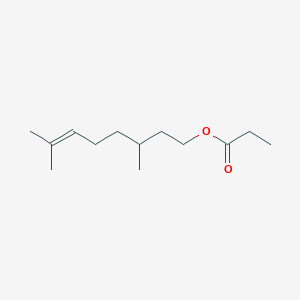

Synthetic Routes and Reaction Conditions: Butyl ricinoleate is typically synthesized through the esterification of ricinoleic acid with butanol. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of butyl ricinoleate involves the following steps:

Extraction of Ricinoleic Acid: Ricinoleic acid is extracted from castor oil through hydrolysis or transesterification processes.

Esterification: The extracted ricinoleic acid is then reacted with butanol in the presence of an acid catalyst.

化学反应分析

Types of Reactions: Butyl ricinoleate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides and peroxides.

Reduction: It can be reduced to form alcohols and other reduced derivatives.

Substitution: It can undergo substitution reactions where the butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and other nucleophiles.

Major Products Formed:

Oxidation: Formation of oxides and peroxides.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted esters and other derivatives.

相似化合物的比较

Butyl ricinoleate can be compared with other similar compounds, such as:

Butyl Stearate: Similar in structure but derived from stearic acid.

Butyl Oleate: Derived from oleic acid, it is used as a lubricant and emollient.

Methyl Linoleate: Derived from linoleic acid, it is used as a plasticizer and in the formulation of various products.

Uniqueness: Butyl ricinoleate is unique due to its hydroxyl functional group, which imparts additional properties such as enhanced lubricity and moisturizing effects. This makes it particularly valuable in applications where these properties are desired .

属性

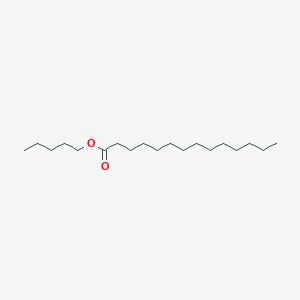

IUPAC Name |

butyl 12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWAKQDTQVDVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859293 | |

| Record name | Butyl 12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

151-13-3 | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Butyl Ricinoleate compare to other fatty acid esters in terms of lubrication properties?

A: Butyl Ricinoleate, compared to other fatty acid esters, exhibits distinct structural features that influence its lubrication properties. While completely esterified polyol esters generally show less temperature-dependent viscosity changes, Butyl Ricinoleate, possessing a free hydroxyl group, exhibits a lower melting point. [] This structural difference suggests a trade-off between low-temperature fluidity and viscosity stability across temperatures. Research suggests that the presence of a free hydroxyl group in Butyl Ricinoleate contributes to its low melting point but might also affect its viscosity index. []

Q2: What are the environmental implications of using Butyl Ricinoleate compared to petroleum-based lubricants?

A: Butyl Ricinoleate, derived from ricinoleic acid, a natural component of castor oil, presents a more environmentally friendly alternative to petroleum-based lubricants. [, ] Petroleum-based lubricants contribute to environmental pollution during production, use, and disposal. In contrast, Butyl Ricinoleate is expected to be biodegradable and less toxic, reducing its environmental impact. [, ] This shift towards bio-based lubricants aligns with the growing need for sustainable and less environmentally damaging alternatives in various industries.

Q3: How efficient is the catalytic synthesis of Butyl Ricinoleate using NaHSO4·H2O?

A: Research indicates that NaHSO4·H2O is a highly effective catalyst for synthesizing Butyl Ricinoleate. [] Under optimized conditions (1.01% catalyst concentration, 2.5:1 alcohol-to-acid molar ratio, 2-hour reaction time at 145-150°C), the esterification of ricinoleic acid reaches 95%. [] The catalyst also demonstrates high selectivity, preserving the hydroxyl group and double bond of ricinoleic acid during the reaction. [] This method offers a straightforward approach with minimal environmental impact due to the ease of product separation and minimal waste generation. []

Q4: What are the potential applications of Butyl Ricinoleate in textile finishing?

A: Butyl Ricinoleate is used as a component in fabric finishing formulations to enhance antibacterial and antifouling properties. [] When incorporated into the finishing process, it contributes to the fabric's ability to resist bacterial growth and prevent the accumulation of dirt and grime. [] This application is particularly beneficial in producing garments and textiles requiring a high degree of hygiene and cleanliness, such as sportswear and bedding. []

Q5: Can Butyl Ricinoleate leach out of microplastics, and what are the potential consequences?

A: Research shows that Butyl Ricinoleate, a common plastic additive, can leach from microplastics found in treated urban effluent. [] Wastewater treatment plants are identified as a source of this additive, among others, often used in plastic manufacturing. [] While wastewater treatment processes significantly reduce Butyl Ricinoleate concentrations (by approximately 91.14%), its presence in treated effluent raises concerns about its potential impact on aquatic ecosystems and human health. [] Further research is needed to fully understand the long-term consequences of Butyl Ricinoleate leaching from microplastics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)

![Bicyclo[2.1.0]pentane](/img/structure/B87172.png)